molecular formula C19H17ClN4O3 B2993935 8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-80-2

8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No.: B2993935
CAS No.: 2034413-80-2
M. Wt: 384.82
InChI Key: IXEYIDQUJMWRGU-UHFFFAOYSA-N
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Description

8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on synthesizing novel pyrimidine derivatives and evaluating their antimicrobial activities. For instance, Abdel-Rhman B. A. El-Gazzar et al. (2008) described the synthesis of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, showing that some synthesized derivatives exhibited antibacterial and antifungal activities (El-Gazzar et al., 2008).

Heteroaromatic Annulation Studies

Sarvesh Kumar et al. (2007) demonstrated the use of a specific compound as a three-carbon synthon for efficient regiospecific annulation, leading to the formation of various heterocycles. This study showcases the versatility of pyrimidine derivatives in synthesizing a range of heterocyclic compounds (Kumar et al., 2007).

Antibacterial and Antifungal Activity of Benzothiazole Pyrimidine Derivatives

S. Maddila et al. (2016) explored the synthesis of novel benzothiazole pyrimidine derivatives and their in vitro antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Maddila et al., 2016).

Synthesis and Biological Evaluation of Pyrido[1,2-a]pyrimidine and Isoxazoline Derivatives

B. C. Merja et al. (2004) discussed the synthesis and antimicrobial activity screening of pyrido[1,2-a]pyrimidine and isoxazoline derivatives, highlighting the potential of these compounds in medical chemistry (Merja et al., 2004).

Properties

IUPAC Name

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-11-5-6-16-21-14-7-8-23(10-13(14)18(25)24(16)9-11)19(26)17-12-3-1-2-4-15(12)27-22-17/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEYIDQUJMWRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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